benzyl N-(3-sulfamoylpropyl)carbamate
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Overview
Description
Benzyl N-(3-sulfamoylpropyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This compound is characterized by the presence of a benzyl group, a sulfamoylpropyl group, and a carbamate functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.
Hofmann Rearrangement: An efficient one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides provides benzyl carbamates in high yields in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide.
Industrial Production Methods: Industrial production methods for benzyl N-(3-sulfamoylpropyl)carbamate typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-(3-sulfamoylpropyl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylpropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates and sulfamoyl derivatives.
Scientific Research Applications
Chemistry: Benzyl N-(3-sulfamoylpropyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model compound to investigate the mechanisms of enzyme inhibition and activation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and prodrugs. Its ability to protect amine groups makes it useful in the synthesis of complex drug molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of benzyl N-(3-sulfamoylpropyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be installed on an amine, protecting it from unwanted reactions during synthesis. The protecting group can later be removed under specific conditions, restoring the original amine functionality . The molecular targets and pathways involved in its mechanism of action include the formation and cleavage of carbamate bonds.
Comparison with Similar Compounds
Benzyl N-(3-hydroxypropyl)carbamate: This compound is similar in structure but contains a hydroxypropyl group instead of a sulfamoylpropyl group.
N-Boc protected amines: These compounds use the t-butyloxycarbonyl group as a protecting group for amines.
N-Cbz protected amines: These compounds use the carboxybenzyl group as a protecting group for amines.
Uniqueness: Benzyl N-(3-sulfamoylpropyl)carbamate is unique due to the presence of the sulfamoylpropyl group, which imparts distinct chemical properties and reactivity compared to other carbamate compounds. This uniqueness makes it valuable in specific synthetic applications where other protecting groups may not be suitable.
Properties
Molecular Formula |
C11H16N2O4S |
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Molecular Weight |
272.32 g/mol |
IUPAC Name |
benzyl N-(3-sulfamoylpropyl)carbamate |
InChI |
InChI=1S/C11H16N2O4S/c12-18(15,16)8-4-7-13-11(14)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H2,12,15,16) |
InChI Key |
HSLGPZRDIHBNDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)N |
Origin of Product |
United States |
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